2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-14-6-8-15(9-7-14)27(23,24)26-13-12-25-11-10-20-18(21)16-4-2-3-5-17(16)19(20)22/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLSFSQNQNPHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, which can either inhibit or activate their functions. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biological activity.
Biological Activity
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates an isoindoline moiety, which is known for various biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H19NO6S
- CAS Number : 141282-26-0
- Molecular Weight : 373.43 g/mol
The biological activity of this compound can be attributed to its structural similarities with other isoindoline derivatives. These compounds often interact with various biochemical pathways, including:
- Anticancer Activity : Isoindoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, potentially through NF-κB signaling modulation .
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Anticancer Study :
A study published in Biochemistry demonstrated that derivatives of isoindoline, including compounds similar to this compound, significantly reduced the viability of breast cancer cells. The study indicated that the compound triggered apoptosis via mitochondrial pathways and downregulated anti-apoptotic proteins like Bcl-2 . -
Anti-inflammatory Research :
Another research focused on the anti-inflammatory potential of isoindoline derivatives highlighted that these compounds could effectively inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a promising role in treating inflammatory diseases . -
Antimicrobial Activity :
A comprehensive review on isoindoline compounds noted their effectiveness against various pathogens, including resistant strains of bacteria. The study emphasized further exploration into their potential as lead compounds for new antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Activation of Caspase Pathways : These compounds have been demonstrated to activate caspases, which are critical for the execution phase of cell apoptosis.
- Inhibition of Growth Factors : They may inhibit signaling pathways that promote tumor growth and metastasis, providing a dual mechanism for anticancer activity.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been reported to show efficacy against a range of pathogens, including bacteria and viruses. This makes it a candidate for developing new antimicrobial agents .
Antiviral Activity
Preliminary studies indicate that compounds with the isoindole framework can exhibit antiviral properties. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate .
Anti-inflammatory Effects
Compounds derived from isoindole structures have been associated with anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. This application is supported by evidence showing that these compounds can modulate inflammatory pathways effectively.
Case Study 1: Apoptosis Induction in Cancer Cells
A study published in a peer-reviewed journal explored the effects of several isoindole derivatives on human cancer cell lines. The results indicated that treatment with these compounds led to significant apoptosis rates compared to control groups, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth significantly, suggesting potential for development into new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Anticancer | Strong | Induction of apoptosis via caspase activation |
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Antiviral | Preliminary | Modulation of viral replication |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate
- Molecular Formula: C₁₈H₁₅NO₅
- Molecular Weight : 325.32 g/mol
- Key Differences : Replaces the tosyl group with a 4-methoxybenzoate ester.
- Impact : Reduced leaving-group ability compared to tosyl, limiting utility in alkylation reactions. The methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
b) 4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-ethylbenzenesulfonyl Chloride
- Molecular Formula: C₁₈H₁₆ClNO₅S
- Molecular Weight : 393.8 g/mol
- Key Differences : Sulfonyl chloride replaces the tosyl group; ethyl substituent on benzene.
- Impact : Sulfonyl chloride’s higher electrophilicity facilitates nucleophilic displacement (e.g., amide bond formation). The ethyl group increases hydrophobicity .
Linker and Spacer Modifications
a) 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
- Structure : Methoxyethoxy spacer instead of dioxoisoindolyl-ethoxy.
- Impact : Improved solubility in polar solvents due to the ether oxygen. Lacks the π-stacking capability of dioxoisoindole, reducing crystallinity .
b) 2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
- Molecular Formula : C₁₈H₁₂N₂O₄
- Molecular Weight : 320.3 g/mol
- Key Differences : Dual isoindole-dione rings linked by an ethyl group.
- Impact: Enhanced π–π interactions stabilize crystal packing but reduce solubility. Limited utility in solution-phase reactions .
Physicochemical Properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to prepare 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate involves a multi-step reaction sequence:
Step 1: Formation of the Phthalimide-Ethoxy Intermediate
The synthesis begins with the reaction of phthalimide and ethylene glycol to form 2-(1,3-dioxoisoindolin-2-yl)ethanol. This step typically requires mild heating under reflux conditions in a suitable solvent such as acetonitrile or dimethylformamide (DMF) and may use a base like potassium carbonate to facilitate nucleophilic substitution.Step 2: Tosylation of the Hydroxyl Group
The hydroxyl group of the intermediate is then converted into a tosylate by reaction with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. Common bases include potassium carbonate or sodium hydroxide, and the reaction is often carried out in anhydrous dichloromethane or pyridine at low temperature (0–5°C) to control the reaction rate and avoid side reactions.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phthalimide + Ethylene glycol | Base (K2CO3), reflux in DMF | 2-(1,3-Dioxoisoindolin-2-yl)ethanol |
| 2 | Intermediate + p-Toluenesulfonyl chloride | Base (K2CO3), 0–5°C, DCM or pyridine | This compound |
This two-step method is the most commonly reported synthetic route for this compound and yields the target molecule with good purity and yield when properly controlled.
Chemical Reaction Analysis
Types of Reactions Involved
Nucleophilic Substitution:
The tosylate group is a good leaving group, making the compound amenable to nucleophilic substitution reactions. This property is exploited in further chemical transformations where nucleophiles such as amines, thiols, or alkoxides displace the tosylate to form new derivatives.Hydrolysis:
Under acidic or basic aqueous conditions, the tosylate ester can hydrolyze to regenerate the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides; polar aprotic solvents (DMF, DMSO) | Substituted derivatives via tosylate displacement |
| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous media | Cleavage of tosylate to alcohol and sulfonic acid |
Major Products Formed
From Nucleophilic Substitution:
The product depends on the nucleophile; for example, reaction with an amine yields a substituted amide derivative.From Hydrolysis:
The main products are phthalimide-containing alcohol and p-toluenesulfonic acid.
Detailed Research Findings and Notes
The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis or degradation over extended periods, especially in the presence of moisture or heat.
The tosylation step is critical and requires strict control of temperature and anhydrous conditions to prevent side reactions or incomplete conversion.
Purification methods such as recrystallization from ethanol or methanol and silica gel column chromatography (using ethyl acetate/hexane mixtures) are effective in achieving high purity (>95%).
Analytical techniques like thin-layer chromatography (TLC) are recommended to monitor reaction progress and optimize reaction time and conditions.
The compound’s unique combination of phthalimide and tosylate groups makes it valuable as an intermediate for further functionalization, especially in radiolabeling and biochemical probe synthesis.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Phthalimide, Ethylene glycol, p-Toluenesulfonyl chloride |
| Key Reagents | Potassium carbonate or sodium hydroxide (base), anhydrous solvents (DMF, DCM, pyridine) |
| Reaction Conditions | Step 1: Reflux in DMF with base; Step 2: 0–5°C tosylation in DCM or pyridine |
| Purification Methods | Recrystallization (ethanol/methanol), silica gel chromatography |
| Yield | Typically good yields (not precisely quantified in literature) |
| Stability | Stable under dry, cool conditions; susceptible to hydrolysis under prolonged aqueous exposure |
| Common Side Reactions | Hydrolysis of tosylate, incomplete tosylation |
| Applications of Product | Intermediate for nucleophilic substitution, radiolabeling chelate attachment |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution, where a hydroxyl-containing precursor reacts with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. Critical parameters include:
-
Temperature : Reactions are often initiated at 0°C to control exothermicity and then warmed to room temperature .
-
Base : Sodium hydride (NaH) or pyridine is used to deprotonate the hydroxyl group, with NaH offering higher efficiency in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
-
Stoichiometry : A 1:1.2 molar ratio of alcohol to tosyl chloride ensures complete conversion .
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
- Example : Bartholomä et al. achieved a 47% yield using NaH in DMSO, with argon atmosphere to prevent moisture interference .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the phthalimide (δ 7.8–7.9 ppm for aromatic protons) and tosyl (δ 2.4 ppm for methyl group) moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 364.35 for ) .
- X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 10.8928 Å, b = 11.9656 Å, and π-π stacking interactions between phthalimide rings .
Advanced Research Questions
Q. What role does the tosyl group play in the compound’s reactivity, and how does it facilitate downstream applications?
- Mechanistic Insight : The tosyl group acts as a superior leaving group in nucleophilic substitution reactions due to its electron-withdrawing nature and resonance stabilization of the resultant sulfonate anion. This enables efficient synthesis of ethers, amines, or thioethers when reacted with nucleophiles (e.g., azides, amines) .
- Application Example : In radiolabeling, the tosyl group is displaced by F-fluoride to generate PET tracers, leveraging its high leaving-group ability under mild conditions .
Q. How do crystallographic studies inform the design of derivatives with enhanced stability or reactivity?
- Structural Analysis :
- Key Interactions : C=O···π and π-π stacking between phthalimide rings stabilize the lattice, while the dihedral angle (85.2°) between phthalimide and tosyl groups suggests torsional strain, which may influence conformational flexibility .
- Table 1 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a (Å) | 10.8928 |
| b (Å) | 11.9656 |
| c (Å) | 14.3572 |
| β (°) | 111.633 |
| Z | 4 |
| V (ų) | 1739.49 |
- Design Implications : Derivatives with electron-donating substituents on the phthalimide may enhance π-π interactions, improving crystallinity for material science applications .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 10% vs. 99%) for similar tosylate syntheses?
- Troubleshooting Factors :
- Solvent Purity : Trace moisture in DMSO or DMF can hydrolyze tosyl chloride, reducing yield. Use molecular sieves or rigorous drying .
- Catalyst : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates reactions by stabilizing transition states .
- Workup : Rapid extraction minimizes side reactions (e.g., sulfonate hydrolysis) .
Q. What are the applications of this compound in developing bioactive molecules or materials?
- Research Applications :
- Peptide Synthesis : The phthalimide group serves as an amine-protecting group, removable via hydrazine to generate free amines .
- Polymer Chemistry : As a crosslinking agent, the tosyl group enables controlled functionalization of polyethylene glycol (PEG) derivatives for drug delivery systems .
- Radiotracers : Used in F-labeling for PET imaging, leveraging its compatibility with click chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
